![molecular formula C10H10ClN3 B3182592 (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine CAS No. 944903-47-3](/img/structure/B3182592.png)
(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine
Overview
Description
“(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine” is an organic compound. It has a molecular formula of C13H12ClN . The compound is also known by other names such as “(4-Chlorophenyl) (phenyl)methanamine” and "(4-Chlorophenyl) (phenyl)methylamine" .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D or 3D model . The compound has a monoclinic structure with P21/c space group .Scientific Research Applications
- A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- The maleanilic acid can be converted to N-phenylmaleimide , which serves as a dienophile in Diels–Alder reactions with furan .
Anti-Allergic Activities
Diels–Alder Reactions
Antimicrobial and Anticancer Drug Research
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine is Cytochrome P450 2B6 . Cytochrome P450 2B6 is an enzyme that plays a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
It is known to interact with its target, cytochrome p450 2b6 . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of certain substances within the body.
Biochemical Pathways
Given its interaction with cytochrome p450 2b6, it is likely to influence pathways related to drug metabolism and the detoxification of harmful substances .
Result of Action
Given its interaction with Cytochrome P450 2B6, it may influence the metabolism of certain drugs and other substances, potentially altering their effects within the body .
properties
IUPAC Name |
[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOJFKMPPSAZGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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